

AM-8735: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis of the Potent and Selective MDM2 Inhibitor **AM-8735** for Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **AM-8735**, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties of AM-8735

AM-8735 is a small molecule inhibitor that targets the E3 ubiquitin ligase MDM2. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, **AM-8735** can reactivate p53 signaling, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Physicochemical Properties

The fundamental chemical and physical properties of **AM-8735** are summarized in the table below.



Property	Value	
Molecular Formula	C27H31Cl2NO6S	
Molecular Weight	568.51 g/mol	
CAS Number	1429386-01-5	
Canonical SMILES	O=C(N1INVALID-LINKC2CC2)INVALID- LINKOINVALID-LINK [C@H]1C4=CC=C(Cl)C=C4[1]	
Solubility	Soluble in DMSO[1]	

Pharmacological Properties

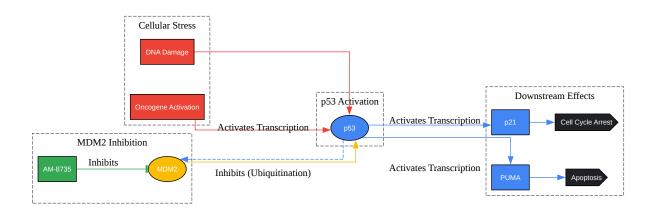
AM-8735 has demonstrated significant potency and selectivity in preclinical studies. The key pharmacological parameters are detailed in the following table.

Parameter	Value	Description
IC50 (MDM2)	25 nM[1]	Concentration for 50% inhibition of MDM2.
IC50 (p53-wt cells)	63 nM[1]	Concentration for 50% growth inhibition in wild-type p53 cells.
IC₅₀ (p53-deficient cells)	>25 μM[1]	Concentration for 50% growth inhibition in p53-deficient cells, indicating high selectivity.
IC50 (p21 mRNA induction)	160 nM	Concentration for 50% induction of p21 mRNA in HCT116 p53wt cells.
ED50 (in vivo)	41 mg/kg	Effective dose for 50% antitumor activity in an SJSA-1 osteosarcoma xenograft model.



Mechanism of Action and Signaling Pathway

AM-8735 functions by inhibiting the MDM2-p53 protein-protein interaction. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of the p53 tumor suppressor. By binding to MDM2, **AM-8735** prevents p53 degradation, allowing p53 to accumulate and activate its downstream targets, which in turn leads to cell cycle arrest and apoptosis.



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MDM2-p53 Signaling Pathway and **AM-8735** Intervention.

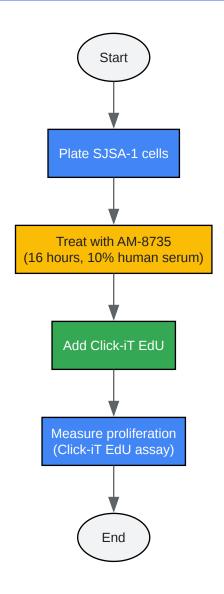
Experimental Protocols

The following are summaries of the key experimental protocols used in the characterization of **AM-8735**, based on the available literature.

Cell Proliferation Assay

This protocol outlines the methodology for assessing the effect of **AM-8735** on cell growth.





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Workflow for the Cell Proliferation Assay.

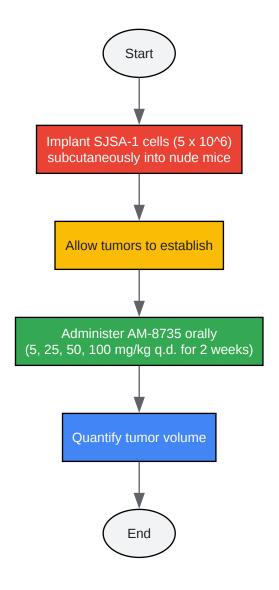
Methodology:

- SJSA-1 cells are seeded in appropriate well plates and allowed to adhere.
- The cells are then treated with varying concentrations of **AM-8735** for 16 hours in the presence of 10% human serum.
- Cell proliferation is quantified using the Click-iT EdU assay, which measures DNA synthesis.

In Vivo Antitumor Activity



This protocol describes the assessment of AM-8735's efficacy in a mouse xenograft model.



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Workflow for In Vivo Antitumor Activity Study.

Methodology:

- Female athymic nude mice are subcutaneously implanted with 5 x 10⁶ SJSA-1 cells.
- Once tumors are established, AM-8735 is administered by oral gavage at doses of 5, 25, 50, and 100 mg/kg daily for two weeks.
- The compound is formulated in a solution of 15% HPβCD and 1% Pluronic F68 at pH 8.



Tumor volume is measured regularly to quantify the antitumor activity.

Conclusion

AM-8735 is a highly potent and selective MDM2 inhibitor with promising preclinical antitumor activity. Its ability to reactivate the p53 pathway in cancer cells with wild-type p53 makes it a valuable tool for cancer research and a potential candidate for further drug development. The data and protocols presented in this guide offer a solid foundation for researchers interested in exploring the therapeutic potential of **AM-8735**.

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References

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- To cite this document: BenchChem. [AM-8735: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12432730#am-8735-chemical-structure-and-properties]

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